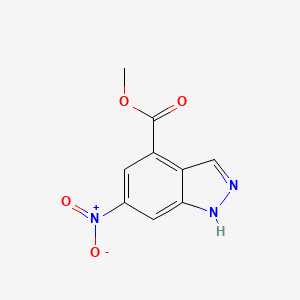

Methyl 6-nitro-1H-indazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-nitro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJSKHUYDHPZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646144 | |

| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-55-8 | |

| Record name | 1H-Indazole-4-carboxylic acid, 6-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-nitro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for Methyl 6-nitro-1H-indazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established synthetic methodologies and spectroscopic data from structurally analogous compounds to provide a robust predictive profile.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the esterification of 1H-indazole-4-carboxylic acid, followed by a regioselective nitration.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

This procedure is based on a general method for the esterification of carboxylic acids.[1]

Materials:

-

1H-indazole-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure Methyl 1H-indazole-4-carboxylate.

Step 2: Synthesis of this compound

This protocol is adapted from standard aromatic nitration procedures.[2][3]

Materials:

-

Methyl 1H-indazole-4-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

Procedure:

-

Add Methyl 1H-indazole-4-carboxylate (1.0 eq) portion-wise to cold (0 °C) concentrated sulfuric acid with stirring.

-

Cool the resulting solution in an ice bath and add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, pour the mixture carefully onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the solid product to obtain crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Characterization Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds, including various nitroindazoles and indazole esters.[4][5][6][7][8]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Expected to be higher than the starting ester |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 - 14.0 | br s | NH (indazole) |

| ~8.7 | d | H-7 |

| ~8.2 | dd | H-5 |

| ~8.0 | s | H-3 |

| ~4.0 | s | OCH₃ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~148 | C-6 |

| ~142 | C-7a |

| ~135 | C-3 |

| ~125 | C-3a |

| ~120 | C-5 |

| ~115 | C-4 |

| ~110 | C-7 |

| ~53 | OCH₃ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (indazole) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (methyl) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1530 & ~1350 | Strong | NO₂ asymmetric and symmetric stretching |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Ratio | Assignment |

| 222.04 | [M+H]⁺ |

| 244.02 | [M+Na]⁺ |

| 190.03 | [M-OCH₃+H]⁺ |

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the spectroscopic analysis and confirmation of the synthesized this compound.

Caption: General workflow for the characterization of this compound.

Disclaimer: The synthesis protocols and characterization data provided in this guide are predictive and based on established chemical principles and data from analogous compounds. Actual experimental results may vary. It is essential for researchers to conduct their own experiments and analyses to validate these findings. Standard laboratory safety precautions should be followed at all times.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. aiinmr.com [aiinmr.com]

- 3. youtube.com [youtube.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Spectral Data of Methyl 6-nitro-1H-indazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Compound Overview

Methyl 6-nitro-1H-indazole-4-carboxylate is a heterocyclic compound belonging to the indazole class. The indazole core is a significant scaffold in medicinal chemistry, often found in therapeutic agents. The presence of a nitro group and a methyl ester functional group makes this molecule a potentially versatile intermediate for the synthesis of more complex, biologically active compounds. Accurate structural elucidation through spectroscopic methods is critical for its application in research and development.

Molecular Formula: C₉H₇N₃O₄

Molecular Weight: 221.17 g/mol

Structure:

Figure 1. Chemical structure of this compound.

Predicted Spectroscopic Data

The following sections provide predicted spectral data for this compound. These predictions are based on data from structurally similar compounds, including various nitro-substituted and ester-substituted indazoles.[2][3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals for the indazole N-H proton, three aromatic protons on the indazole ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylate groups. The data is predicted for a spectrum recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~14.0 - 14.5 | br s | 1H | N1-H | The N-H proton of indazoles typically appears as a broad singlet at a very downfield shift in DMSO-d₆.[2] |

| ~8.70 | s | 1H | H-5 | The proton at C-5 is deshielded by the adjacent C-4 carboxylate group and the C-6 nitro group. It is expected to be a singlet due to the absence of adjacent protons. |

| ~8.40 | s | 1H | H-7 | The proton at C-7 is significantly deshielded by the adjacent C-6 nitro group and appears as a singlet. In 6-nitro-1H-indazole-3-carbaldehyde, the H-7 proton is observed at 8.57 ppm.[3] |

| ~8.20 | s | 1H | H-3 | The chemical shift of the H-3 proton in indazoles can vary. In related 6-nitro-1H-indazoles, protons on the pyrazole ring appear downfield.[4] |

| ~3.95 | s | 3H | -OCH₃ | Methyl ester protons typically appear as a singlet in this region. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro group (C-6) and the carbonyl group (C-4) are expected to be significantly downfield.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165.0 | C=O | The carbonyl carbon of a methyl ester typically resonates in this region.[5] |

| ~148.0 | C-6 | The carbon atom attached to the electron-withdrawing nitro group is expected to be significantly deshielded. In 6-nitro-1H-indazole-3-carbaldehyde, C-6 is at 146.9 ppm.[3] |

| ~142.0 | C-7a | A quaternary carbon in the indazole ring system. |

| ~138.0 | C-3 | The chemical shift of C-3 in indazoles is variable but generally downfield. |

| ~125.0 | C-3a | A quaternary carbon in the indazole ring system. |

| ~122.0 | C-4 | The position of this quaternary carbon is influenced by the attached carboxylate group. |

| ~118.0 | C-7 | This carbon is adjacent to the nitro-substituted C-6. |

| ~110.0 | C-5 | This carbon is situated between two electron-withdrawing groups. |

| ~53.0 | -OCH₃ | The methyl carbon of the ester group. |

Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, and NO₂ functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretching (indazole)[2] |

| 3100 - 3000 | Medium | Aromatic C-H stretching[2] |

| ~1730 | Strong | C=O stretching (ester)[4] |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching[2] |

| ~1250 | Strong | C-O stretching (ester) |

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Ratio | Ion | Rationale |

| 221.04 | [M]⁺ | Molecular ion peak for C₉H₇N₃O₄. Electron ionization (EI) would likely show this peak.[2] |

| 222.05 | [M+H]⁺ | Pseudomolecular ion peak in positive-ion electrospray ionization (ESI+). |

| 220.03 | [M-H]⁻ | Pseudomolecular ion peak in negative-ion electrospray ionization (ESI-).[6] |

| 190.04 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 175.04 | [M-NO₂]⁺ | Loss of the nitro group. |

| 162.05 | [M-COOCH₃]⁺ | Loss of the carbomethoxy radical. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required.[7]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.[7]

-

Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle.

-

Set a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.[7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[7]

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum can be obtained using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[9][10]

-

KBr Pellet Method:

-

Finely grind approximately 1-2 mg of the solid sample.[9]

-

Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[9]

-

Use a hydraulic press to form a clear, transparent pellet from the mixture.[9]

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[2]

-

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[9]

-

Run the FT-IR analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation and Ionization:

-

Utilize a high-resolution mass spectrometer.

-

For volatile compounds, Electron Ionization (EI) can be used, often coupled with Gas Chromatography (GC).[2][11]

-

For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred, typically coupled with Liquid Chromatography (LC).[11][12]

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).[2]

-

For accurate mass measurements, internal or external calibration can be used to ensure high mass accuracy, which is crucial for elemental composition determination.[13]

-

Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural elucidation.[11]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide on the NMR Analysis of Methyl 6-nitro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for Methyl 6-nitro-1H-indazole-4-carboxylate are predicted based on the known effects of substituents on the indazole core. The electron-withdrawing nature of the nitro group at the C-6 position and the carboxylate group at the C-4 position significantly influences the electronic environment of the protons and carbons in the aromatic ring, leading to distinct chemical shifts. The spectra are expected to be recorded in a common deuterated solvent such as DMSO-d₆.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data of this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| NH (indazole) | ~13.5 - 14.5 | br s | - |

| H-3 | ~8.7 - 8.9 | s | - |

| H-5 | ~8.4 - 8.6 | d | ~1.5 - 2.0 |

| H-7 | ~8.2 - 8.4 | d | ~1.5 - 2.0 |

| OCH₃ (ester) | ~3.9 - 4.1 | s | - |

br s = broad singlet, s = singlet, d = doublet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in DMSO-d₆ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O (ester) | ~164 - 166 |

| C-6 | ~147 - 149 |

| C-7a | ~141 - 143 |

| C-3a | ~139 - 141 |

| C-3 | ~135 - 137 |

| C-5 | ~122 - 124 |

| C-7 | ~118 - 120 |

| C-4 | ~115 - 117 |

| OCH₃ (ester) | ~52 - 54 |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the NMR analysis of this compound.

Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable N-H protons.

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30-45° pulse angle.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

-

Number of Scans: Acquire 8 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Decoupling: Use proton decoupling to obtain singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: Set an appropriate spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

NMR Analysis Workflow

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry of Methyl 6-nitro-1H-indazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of Methyl 6-nitro-1H-indazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the predicted fragmentation patterns, experimental protocols, and quantitative data interpretation essential for the structural elucidation and quality control of this compound.

Predicted Mass Spectrometry Data

The mass spectrometry of this compound, under typical electron ionization (EI) conditions, is expected to produce a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The fragmentation is primarily dictated by the nitro group and the ester functional group, which are prone to characteristic losses.

| m/z (amu) | Predicted Fragment Ion | Interpretation |

| 221 | [M]•+ | Molecular Ion |

| 191 | [M - NO]•+ | Loss of nitric oxide |

| 175 | [M - NO2]•+ | Loss of nitrogen dioxide |

| 190 | [M - OCH3]•+ | Loss of methoxy radical from the ester |

| 162 | [M - COOCH3]•+ | Loss of the carbomethoxy group |

| 146 | [M - NO - COOCH3]•+ | Sequential loss of nitric oxide and the carbomethoxy group |

| 130 | [M - NO2 - COOCH3]•+ | Sequential loss of nitrogen dioxide and the carbomethoxy group |

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Electron Ionization (EI) source.

-

Quadrupole mass analyzer.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.

-

Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL for analysis.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

Data Acquisition and Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Correlate the observed fragmentation pattern with the chemical structure to confirm the identity of the compound.

Fragmentation Pathway and Visualization

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion ([M]•+). The subsequent fragmentation pathways are influenced by the presence of the nitro and methyl ester groups.

A key fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as nitric oxide (NO) or nitrogen dioxide (NO2).[1][2] Additionally, the ester group can undergo fragmentation through the loss of the methoxy radical (•OCH3) or the entire carbomethoxy group (•COOCH3).

The proposed fragmentation pathways are visualized in the following diagram:

Caption: Predicted EI-MS fragmentation pathway for this compound.

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compound:

Caption: General workflow for GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 6-nitro-1H-indazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of Methyl 6-nitro-1H-indazole-4-carboxylate. The document outlines the theoretical basis for the vibrational characteristics of the molecule's key functional groups, including the indazole ring, the nitro group, and the methyl ester. A detailed, generalized experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra is presented, alongside a structured table of predicted absorption frequencies. This guide serves as a critical resource for the structural elucidation, quality control, and characterization of this and structurally related compounds in research and pharmaceutical development.

Molecular Structure and Key Functional Groups

This compound is a complex organic molecule featuring several distinct functional groups that give rise to a characteristic infrared spectrum. Understanding these components is fundamental to interpreting its spectral data.

-

Indazole Ring: A bicyclic aromatic system containing two adjacent nitrogen atoms. Its IR spectrum is characterized by N-H stretching, aromatic C-H stretching, and C=C ring stretching vibrations.

-

Nitro Group (-NO₂): An electron-withdrawing group that produces two very strong and distinct stretching vibrations: an asymmetric and a symmetric stretch. These are often highly diagnostic for the presence of a nitro functionality.[1][2][3]

-

Methyl Ester Group (-COOCH₃): This group is identified by a strong carbonyl (C=O) stretching absorption and two C-O stretching bands.[4][5][6] The position of the C=O stretch can be influenced by conjugation with the aromatic indazole ring.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency data from spectroscopic literature for aromatic, nitro, and ester compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretch (Indazole) | 3300 - 3500 | Medium, Broad | The broadness is typically due to intermolecular hydrogen bonding. Appears in a similar region to O-H but is often sharper.[4] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the aromatic indazole ring. |

| C=O Stretch (Ester) | 1715 - 1730 | Strong, Sharp | The carbonyl group is conjugated with the aromatic ring, shifting the frequency lower than that of a saturated ester (~1735 cm⁻¹).[4][5] |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | One of the two highly characteristic, strong peaks for an aromatic nitro compound.[1][2] |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region, corresponding to the vibrations of the indazole ring skeleton. |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | The second highly characteristic, strong peak for an aromatic nitro compound.[1][2] |

| C-O Stretch (Ester) | 1300 - 1000 | Strong | Esters typically show two or more strong bands in this region corresponding to C-O stretching vibrations.[5] |

| C-N Stretch | 1200 - 1350 | Medium | Associated with the nitro group and the indazole ring. |

| Out-of-Plane C-H Bending | 750 - 900 | Strong | The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Experimental Protocol: FTIR Spectroscopy

This section details a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[7]

Objective: To acquire a high-resolution infrared spectrum of the solid sample from approximately 4000 to 400 cm⁻¹.

Materials and Equipment:

-

FTIR Spectrometer (e.g., Varian 680 or equivalent)

-

ATR accessory with a crystal (e.g., diamond or germanium)

-

Sample of this compound (solid, powder form)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol or acetone.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for the absorbance of the atmosphere and the instrument itself and is automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan.

-

The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

If necessary, apply a baseline correction to the spectrum to correct for any sloping or curved baselines.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the expected vibrational frequencies as detailed in the data table above.

-

-

Post-Measurement Cleanup:

-

Release the ATR press and carefully remove the solid sample from the crystal surface.

-

Clean the crystal thoroughly with a solvent-dampened, lint-free wipe to prepare for the next measurement.

-

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is illustrated below. This workflow outlines the critical steps from sample handling to final data interpretation.

Workflow for the infrared spectroscopic analysis of a solid organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

Physicochemical properties of "Methyl 6-nitro-1H-indazole-4-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 6-nitro-1H-indazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific regioisomer, this guide leverages data from closely related analogues and computational predictions to offer a thorough profile for research and drug development purposes.

Physicochemical Properties

Quantitative data for this compound and its relevant isomers are summarized below. The data for the target compound are predicted values, providing a baseline for experimental design.

Table 1: Physicochemical Properties of Indazole Derivatives

| Property | This compound (Predicted) | Methyl 4-nitro-1H-indazole-6-carboxylate[1] | Methyl 1H-indazole-4-carboxylate | 6-Nitro-1H-indazole[2][3] |

| CAS Number | Not available | 72922-61-3[1] | 192945-49-6 | 7597-18-4[2] |

| Molecular Formula | C₉H₇N₃O₄ | C₉H₇N₃O₄ | C₉H₈N₂O₂ | C₇H₅N₃O₂ |

| Molecular Weight ( g/mol ) | 221.17 | 221.17 | 176.17 | 163.13[2][3] |

| Melting Point (°C) | 180-220 (estimated) | Not available | 133-138 | 208-209[4] |

| Boiling Point (°C) | Not available | Not available | Not available | Not available |

| Solubility | Poorly soluble in water, soluble in DMSO and DMF | Not available | Not available | >24.5 µg/mL in water at pH 7.4[2] |

| pKa | 11.0-12.0 (indazole NH, estimated) | Not available | Not available | Not available |

| logP | 1.5-2.0 (estimated) | Not available | Not available | Not available |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of a suitable precursor, Methyl 1H-indazole-4-carboxylate. The following protocol is adapted from established methods for the nitration of indazole derivatives[5].

Workflow for the Synthesis of this compound

Materials and Reagents:

-

Methyl 1H-indazole-4-carboxylate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Preparation of the Indazole Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C. Stir the mixture until complete dissolution.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the indazole solution, maintaining the reaction temperature below 10 °C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper. Further wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.

-

Purification: The crude product, which may contain a mixture of nitro-isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons (a singlet around 3.9-4.1 ppm), and the NH proton of the indazole (a broad singlet at higher chemical shift, typically >10 ppm in DMSO-d₆). The position and coupling constants of the aromatic protons will be crucial for confirming the 6-nitro and 4-carboxylate substitution pattern.

-

13C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro and carboxylate groups.

Mass Spectrometry (MS):

-

Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar high-resolution mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV or Electrospray Ionization (ESI).

-

Data Acquisition: The mass spectrum should show the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 221.17 g/mol . Fragmentation patterns can provide further structural information.

Biological Significance and Signaling Pathways

Indazole derivatives are recognized as "privileged structures" in medicinal chemistry, with many exhibiting potent biological activities, including as kinase inhibitors for cancer therapy[6]. While the specific biological activity of this compound has not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable scaffold for drug discovery.

For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs)[5]. The inhibition of VEGFR signaling is a critical mechanism in anti-angiogenic cancer therapy.

VEGFR Signaling Pathway Targeted by Indazole-Based Inhibitors

This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), triggering a cascade of intracellular signaling events that ultimately lead to gene transcription promoting cell proliferation and angiogenesis. Indazole-based kinase inhibitors can block this pathway by binding to the ATP-binding site of VEGFR, thereby inhibiting its kinase activity.

Conclusion

This compound represents a potentially valuable, yet understudied, molecule in the landscape of medicinal chemistry. This guide provides a foundational understanding of its predicted physicochemical properties, a plausible synthetic route, and its potential relevance in the context of kinase inhibition. The provided experimental protocols and theoretical framework are intended to facilitate further research and development of this and related indazole derivatives as novel therapeutic agents. Researchers are encouraged to perform experimental validation of the predicted properties and explore the biological activities of this compound.

References

- 1. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 6-nitro-1H-indazole-4-carboxylate: A Technical Guide

Executive Summary

This technical guide addresses the solubility characteristics of Methyl 6-nitro-1H-indazole-4-carboxylate, a compound of interest for researchers, scientists, and professionals in drug development. Extensive literature searches have revealed a notable absence of specific, quantitative solubility data for this particular molecule. Consequently, this document provides a comprehensive overview based on available data for structurally similar compounds, offering valuable insights into its expected solubility profile. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a workflow for its synthesis and purification, to empower researchers in their future work with this compound.

Understanding Solubility: An Indirect Approach

In the absence of direct experimental data for this compound, an analysis of its structural analogs can provide a foundational understanding of its likely solubility. The core structure, a nitroindazole, and the presence of a methyl carboxylate group are key determinants of its physicochemical properties.

Comparative Solubility of Related Indazole Derivatives

To establish a baseline, the aqueous solubility of parent nitroindazole compounds is presented below. This data suggests that the nitroindazole core possesses low aqueous solubility.

| Compound | Structure | Molecular Weight ( g/mol ) | Solubility (at pH 7.4) |

| 6-Nitro-1H-indazole |  | 163.13 | >24.5 µg/mL |

| 5-Nitro-1H-indazole |  | 163.13 | 14.2 µg/mL |

Data sourced from PubChem.

Expected Solubility Profile of this compound

This compound introduces a methyl ester at the 4-position of the indazole ring. The addition of this ester group is expected to decrease its aqueous solubility compared to the parent 6-nitroindazole due to the increase in molecular weight and lipophilicity, while not introducing a highly polar, ionizable group.

Based on purification methods described for analogous compounds, which often involve recrystallization from organic solvents, it can be inferred that this compound exhibits appreciable solubility in certain organic solvents, particularly at elevated temperatures. Solvents commonly used for the purification of similar nitroindazole derivatives include:

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane

-

Ethyl acetate

The principle of recrystallization relies on a compound being highly soluble in a hot solvent and poorly soluble in the same solvent at cooler temperatures. This qualitative information is crucial for handling and purifying the compound.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental protocol is required. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

General Shake-Flask Solubility Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or orbital incubator for a sufficient period to allow for equilibration. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account. The solubility is expressed in units such as mg/mL, g/L, or mol/L.

-

Synthesis and Purification Workflow

Understanding the synthesis and purification process of a compound can provide further clues about its solubility. Below is a generalized workflow for the preparation of a nitroindazole carboxylate, which can be adapted for this compound.

This workflow highlights that a key purification step is recrystallization, reinforcing the concept of temperature-dependent solubility in organic solvents.

Conclusion and Future Recommendations

While direct quantitative solubility data for this compound is not currently available in the public domain, a reasoned estimation of its solubility profile can be made based on the analysis of its structural analogs. It is anticipated to have low aqueous solubility and be soluble in various polar organic solvents, with solubility increasing with temperature.

For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound in relevant physiological and formulation buffers using a standardized method like the shake-flask protocol outlined in this guide. Such data will be critical for its progression in any research and development pipeline.

An In-depth Technical Guide to Methyl 6-nitro-1H-indazole-4-carboxylate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Methyl 6-nitro-1H-indazole-4-carboxylate" is not readily found in public chemical databases, and therefore, a specific CAS number cannot be provided at this time. This guide focuses on closely related isomers and derivatives to provide a comprehensive technical overview of the synthesis, properties, and potential applications of this class of compounds.

Core Data Presentation

Quantitative data for "this compound" is unavailable. However, the following tables summarize key data for structurally similar compounds to provide a comparative reference.

Table 1: Physicochemical Properties of Related Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| Methyl 4-nitro-1H-indazole-6-carboxylate | 72922-61-3 | C₉H₇N₃O₄ | 221.17 | Not Reported | [1][2] |

| Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | C₉H₇N₃O₄ | 221.17 | 234-236 | [3] |

| Methyl 6-nitro-1H-indazole-5-carboxylate | 75844-31-4 | C₉H₇N₃O₄ | 221.17 | Not Reported | [4] |

| 6-Nitro-1H-indazole | 7597-18-4 | C₇H₅N₃O₂ | 163.13 | 208-209 | [5][6] |

| Methyl 1H-indazole-4-carboxylate | 192945-49-6 | C₉H₈N₂O₂ | 176.17 | 133-138 | |

| 3-Methyl-6-nitro-1H-indazole | 6494-19-5 | C₈H₇N₃O₂ | 177.16 | Not Reported | [7][8] |

Experimental Protocols

Detailed experimental protocols for the synthesis of "this compound" are not available. However, the following protocols for the synthesis of related nitro-indazole derivatives can be adapted by skilled researchers.

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation of 6-Nitroindole

This protocol describes a common method for creating the indazole scaffold from an indole precursor, which can be a starting point for further functionalization.[9]

Materials:

-

6-Nitroindole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl, 2 N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0°C, dissolve sodium nitrite (8 equivalents) in deionized water and DMF.

-

Slowly add 2 N aqueous HCl (2.7 equivalents) to the solution at 0°C and stir for 10 minutes.[10]

-

Addition of Indole: Prepare a solution of 6-nitroindole (1 equivalent) in DMF.

-

Using a syringe pump, add the indole solution to the nitrosating mixture at 0°C over 2 hours.[10]

-

Reaction: After the addition is complete, allow the reaction to proceed. The temperature may be raised to 80°C for approximately 6 hours to ensure the completion of the reaction with electron-poor indoles.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, extract the mixture three times with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by column chromatography on silica gel to yield 6-Nitro-1H-indazole-3-carbaldehyde.

Protocol 2: Esterification of a Nitro-Indazole Carboxylic Acid

This general protocol can be adapted for the final esterification step, assuming the corresponding carboxylic acid is synthesized first.

Materials:

-

Nitro-indazole carboxylic acid derivative

-

Methanol (or other desired alcohol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Ethanol for recrystallization

Procedure:

-

Suspend the nitro-indazole carboxylic acid in methanol.

-

Cool the mixture to below 10°C in an ice bath.

-

Add concentrated sulfuric acid dropwise over 30 minutes.

-

Reflux the reaction mixture for 6 hours.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting precipitate and wash with water.

-

Recrystallize the crude product from ethanol to obtain the pure methyl ester.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for nitro-indazole carboxylates, starting from a substituted toluene.

References

- 1. CAS 72922-61-3 | Methyl-4-nitro-1H-indazole-6-carboxylate - Synblock [synblock.com]

- 2. 72922-61-3|Methyl 4-nitro-1H-indazole-6-carboxylate|BLD Pharm [bldpharm.com]

- 3. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. 6-Nitro-1H-indazole-5-carboxylic acid Methyl ester CAS#: 75844-31-4 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. forewinpharma.com [forewinpharma.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. benchchem.com [benchchem.com]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

The Nitroindazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazole compounds, a class of heterocyclic molecules, have carved a significant niche in the landscape of medicinal chemistry. From their early discovery rooted in the foundational principles of organic synthesis to their current exploration as potent modulators of key biological pathways, the journey of nitroindazoles is a compelling narrative of scientific inquiry and therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery and history of these compounds, details their synthesis through established experimental protocols, presents their biological activities with quantitative data, and visualizes the intricate signaling pathways they influence.

A Journey Through Time: The Discovery and History of Nitroindazoles

The story of nitroindazoles is intrinsically linked to the broader history of indazole chemistry. The parent indazole ring was first synthesized in the 1880s by the seminal work of Emil Fischer. However, it was in the early 20th century that the exploration of substituted indazoles, particularly nitro-substituted derivatives, began to gain momentum. Pioneers in the field like Jacobson, Huber, and Auwers laid the groundwork for the synthesis of these compounds, often employing methods such as the cyclization of N-nitroso-o-toluidines.

The mid-20th century witnessed the development of more refined and systematic approaches to the synthesis of specific nitroindazole isomers. A well-documented procedure for the synthesis of 5-nitroindazole emerged during this period, becoming a staple in organic synthesis. A significant leap forward came with a 1976 patent that expanded the accessibility to a range of nitroindazole isomers, including the 4-, 5-, 6-, and 7-nitro derivatives, by refining these earlier methods. These foundational synthetic advancements were pivotal, opening the door for extensive investigation into the biological activities of this versatile class of compounds.

dot

Quantitative Biological Activity of Nitroindazole Derivatives

The therapeutic potential of nitroindazole compounds stems from their diverse biological activities. Extensive research has demonstrated their efficacy as inhibitors of key enzymes and their activity against various pathogens. The following tables summarize the quantitative data for several prominent nitroindazole derivatives.

Table 1: Inhibitory Activity of Nitroindazole Derivatives

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 7-Nitroindazole | Rat Striatal nNOS | in vitro | 0.68 ± 0.01 | [1] |

| 7-Nitroindazole | Rat Cerebellar nNOS | in vitro | 0.64 ± 0.03 | [1] |

| 7-Nitroindazole | Rat Hippocampal nNOS | in vitro | 1.53 ± 0.05 | [1] |

| 7-Nitroindazole | Rat Cerebral Cortex nNOS | in vitro | 0.93 ± 0.04 | [1] |

| 7-Nitroindazole | Rat Olfactory Bulb nNOS | in vitro | 1.05 ± 0.02 | [1] |

| 7-Nitroindazole | Rat Hippocampal NO production | in vivo | ~17 µg/mL | [2] |

| 3-Bromo-7-nitroindazole | Endothelial NOS (eNOS) | in vitro | 0.16 (Ki) |

Table 2: Antiparasitic Activity of Nitroindazole Derivatives

| Compound Class | Target Organism | Activity | IC50 (µM) | Reference |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania infantum | Antileishmanial | 4 - 117 | |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania major | Antileishmanial | 38 | |

| 3-Chloro-6-nitro-1H-indazole Derivatives | Leishmania tropica | Antileishmanial | 76 - 186 | |

| 5-Nitroindazole Derivatives | Trypanosoma cruzi (epimastigotes) | Antitrypanosomal | 0.35 - 5.43 | |

| 5-Nitroindazole Derivatives | Trypanosoma cruzi (amastigotes) | Antitrypanosomal | 0.25 - 0.29 |

Table 3: Antimicrobial and Antiproliferative Activity of 6-Nitroindazole Derivatives

| Compound Class | Activity Type | Target | MIC (µg/mL) | IC50 (µM) | Reference |

| Benzo[g]indazole Derivatives | Antibacterial | N. gonorrhoeae | 62.5 - 250 | - | |

| Benzo[g]indazole Derivatives | Antiproliferative | NCI-H460 (Lung Carcinoma) | - | 5 - 15 |

Table 4: Pharmacokinetic Parameters of Selected Nitro-heterocyclic Compounds

| Compound | Species | Dosage | Cmax | t1/2 | AUC(0-t) | Reference |

| 7-Nitroindazole | Rat | 10 mg/kg (i.v.) | 3.32 ± 0.45 µg/mL | 1.32 ± 0.18 h | 4.38 ± 0.59 µg.h/mL | [3] |

| 7-Nitroindazole (PEGylated Nanoemulsion) | Rat | 10 mg/kg (i.v.) | 10.34 ± 1.21 µg/mL | 3.25 ± 0.41 h | 28.76 ± 3.12 µg.h/mL | [3] |

| DNDI-0690 (Nitroimidazole) | Mouse | 50 mg/kg (oral) | 275.4 ± 37.9 nM (free drug in plasma) | >4 h | >80% (skin tissue/blood ratio) | [4] |

Key Signaling Pathways Modulated by Nitroindazoles

Nitroindazole derivatives exert their biological effects by modulating specific signaling pathways implicated in a range of physiological and pathological processes.

Neuronal Nitric Oxide Synthase (nNOS) Pathway

7-Nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a key signaling molecule in the central nervous system. Overproduction of NO by nNOS has been linked to neurodegenerative diseases. By inhibiting nNOS, 7-nitroindazole can mitigate the detrimental effects of excessive NO.

dot

Tumor Progression Locus 2 (TPL2) Signaling Pathway

Tumor Progression Locus 2 (TPL2), also known as MAP3K8, is a protein kinase that plays a critical role in inflammatory and oncogenic signaling. It is a key component of the mitogen-activated protein kinase (MAPK) cascade, activating downstream pathways such as MEK/ERK and p38. Aberrant TPL2 signaling is implicated in various inflammatory diseases and cancers. While direct inhibition of TPL2 by specific nitroindazole compounds is an active area of research, the modulation of inflammatory pathways is a recognized therapeutic strategy for this class of molecules.

dot

Indoleamine 2,3-Dioxygenase 1 (IDO1) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. Inhibition of IDO1 is a promising strategy in cancer immunotherapy, and certain 6-nitroindazole derivatives are being investigated for their potential in this area.

dot

Experimental Protocols

The synthesis and biological evaluation of nitroindazole compounds rely on a variety of well-established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Nitroindazole Derivatives

dot

Protocol 1: Synthesis of 5-Nitroindazole

This procedure is adapted from Organic Syntheses, Coll. Vol. 3, p. 660 (1955); Vol. 20, p. 73 (1940).

-

Materials:

-

2-Amino-5-nitrotoluene (55 g, 0.36 mole)

-

Glacial acetic acid (2.5 L)

-

Sodium nitrite (25 g, 0.36 mole)

-

Water (60 mL)

-

Methanol (for recrystallization)

-

Decolorizing charcoal

-

-

Procedure:

-

Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.

-

Cool the solution to 15-20°C in an ice bath.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.

-

Continue stirring for 15 minutes to complete the diazotization.

-

Allow the solution to stand at room temperature for 3 days.

-

Concentrate the solution on a steam bath under reduced pressure.

-

Add 200 mL of water to the residue and stir to form a smooth slurry.

-

Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.

-

Recrystallize the crude material from boiling methanol using decolorizing charcoal to yield pale yellow needles of 5-nitroindazole.

-

Protocol 2: Synthesis of 4-Nitro-1H-indazole

-

Materials:

-

2-Methyl-3-nitroaniline (20 g, 0.13 mol)

-

Glacial acetic acid

-

Sodium nitrite (20 g, 0.29 mol)

-

Water (50 mL)

-

-

Procedure:

-

Dissolve 2-methyl-3-nitroaniline in glacial acetic acid in a reaction vessel equipped with an overhead stirrer and cool to 0°C.

-

Prepare an aqueous solution of sodium nitrite.

-

Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Filter the precipitate and concentrate the filtrate in vacuo.

-

Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.

-

Protocol 3: Synthesis of 1-Methyl-6-nitro-1H-indazole

-

Materials:

-

6-nitro-1H-indazole (4.14 g, 25.4 mmol)

-

Dimethylformamide (DMF) (100 mL)

-

Sodium hydride (NaH) (2.03 g, 50.7 mmol)

-

Iodomethane (1.74 mL, 27.9 mmol)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica for flash chromatography

-

-

Procedure:

-

Prepare a solution of 6-nitro-1H-indazole in DMF and cool it in an ice bath.

-

Add sodium hydride in portions to the solution with vigorous stirring and maintain the temperature at 0°C for 30 minutes.

-

Add iodomethane dropwise to the reaction mixture.

-

Stir the mixture for 16 hours at room temperature.

-

Quench the reaction with water and dilute with ethyl acetate.

-

Wash the organic layer three times with water, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by flash chromatography on silica using ethyl acetate as the eluent to separate the 1-methyl and 2-methyl isomers.

-

Biological Assays

Protocol 4: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Materials:

-

Cells in culture

-

96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroindazole compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

-

Protocol 5: Griess Assay for Nitric Oxide Synthase (NOS) Activity

This protocol describes a colorimetric assay for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

-

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

-

-

Nitrite standard solution (e.g., sodium nitrite)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare a standard curve of known nitrite concentrations.

-

Pipette 50 µL of standards and samples into the wells of a 96-well plate.

-

Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-570 nm within 30 minutes.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial strain

-

96-well microtiter plate

-

Sterile broth medium (e.g., Mueller-Hinton Broth)

-

Nitroindazole compound stock solution

-

0.5 McFarland standard

-

-

Procedure:

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the nitroindazole compound in the broth medium directly in the 96-well plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Perspectives

The journey of nitroindazole compounds from their initial synthesis to their current status as promising therapeutic leads is a testament to the power of medicinal chemistry. Their diverse biological activities, particularly as enzyme inhibitors and antimicrobial agents, have opened up numerous avenues for drug discovery and development. The detailed protocols and signaling pathway analyses provided in this guide offer a solid foundation for researchers in the field.

Future research will likely focus on the development of novel nitroindazole derivatives with enhanced potency and selectivity for their respective targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating their in vitro activity into in vivo efficacy. Furthermore, the exploration of their potential in combination therapies, particularly in the context of cancer and infectious diseases, holds significant promise. The continued investigation of this remarkable class of compounds will undoubtedly contribute to the advancement of therapeutic strategies for a wide range of human diseases.

References

- 1. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Nitro-Gateway: A Technical Guide to the Biological Activity of Nitroindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroindazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The presence of the indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, coupled with a nitro group substitution, imparts a diverse range of biological activities. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating efficacy in areas such as oncology, infectious diseases, and inflammatory conditions. Their mechanisms of action are often multifaceted, ranging from enzyme inhibition to the induction of oxidative stress and modulation of critical signaling pathways. This technical guide provides an in-depth overview of the biological activities of nitroindazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and experimental workflows.

I. Antiprotozoal Activity

Nitroindazole derivatives have shown remarkable efficacy against a variety of protozoan parasites, including Leishmania and Trypanosoma cruzi. Their mechanism of action is often linked to the bioreduction of the nitro group within the parasite, leading to the generation of reactive nitrogen species that induce cytotoxic effects.[1][2]

Quantitative Data: Antiprotozoal Activity

| Compound ID | Target Organism | Assay Type | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Series 1: 3-chloro-6-nitro-1H-indazole derivatives | ||||||

| 4 | Leishmania infantum | Promastigote | 15.6 ± 1.2 | > 100 | > 6.4 | [1] |

| 5 | Leishmania infantum | Promastigote | 22.3 ± 1.8 | > 100 | > 4.5 | [1] |

| 7 | Leishmania infantum | Promastigote | 18.9 ± 1.5 | > 100 | > 5.3 | [1] |

| 10 | Leishmania infantum | Promastigote | 9.8 ± 0.7 | > 100 | > 10.2 | [1] |

| 11 | Leishmania infantum | Promastigote | 12.4 ± 0.9 | > 100 | > 8.1 | [1] |

| 12 | Leishmania infantum | Promastigote | 11.7 ± 0.8 | > 100 | > 8.5 | [1] |

| 13 | Leishmania major | Promastigote | 25.1 ± 2.1 | > 100 | > 4.0 | [1] |

| 13 | Leishmania tropica | Promastigote | 30.5 ± 2.5 | > 100 | > 3.3 | [1] |

| Series 2: 5-nitroindazole derivatives | ||||||

| 16 | Trypanosoma cruzi (Y strain) | Intracellular Amastigote | 0.41 | > 200 | > 487.8 | [3] |

| 24 | Trypanosoma cruzi (Y strain) | Intracellular Amastigote | 0.46 | 402.6 | 875 | [4][5] |

| Series 3: 1,3-disubstituted 5-nitroindazoles | ||||||

| Compound X | Leishmania amazonensis | Amastigote | 0.46 ± 0.01 | - | 875 | [4] |

Experimental Protocols

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against the promastigote form of Leishmania species using the colorimetric MTT assay.

-

Parasite Culture: Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the stationary phase.

-

Compound Preparation: Prepare stock solutions of the nitroindazole derivatives in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Assay Plate Setup: Dispense 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well microtiter plate.

-

Compound Addition: Add 100 µL of the serially diluted compound solutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 26°C.

-

Formazan Solubilization: Centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT assay workflow for antileishmanial activity.

This protocol describes the determination of the activity of nitroindazole derivatives against the epimastigote form of Trypanosoma cruzi.

-

Parasite Culture: Culture T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS at 28°C.

-

Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds in LIT medium as described for the antileishmanial assay.

-

Assay Setup: In a 96-well microplate, seed log-phase epimastigotes at a density of 3 x 10^6 parasites/mL in a final volume of 200 µL per well.

-

Compound Exposure: Add the serially diluted compounds to the wells. Include untreated controls and a reference drug (e.g., benznidazole).

-

Incubation: Incubate the plates for 48 hours at 28°C.

-

Viability Assessment: Assess parasite viability using a suitable method, such as the resazurin-based spectrofluorimetric method or by direct counting using a Neubauer chamber.

-

Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.

II. Anticancer Activity

Nitroindazole derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines. Their anticancer mechanisms involve the inhibition of key enzymes in cell proliferation pathways and the induction of apoptosis.

Quantitative Data: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | |||

| 5'j | A549 (Lung carcinoma) | - | [6] |

| 5'j | MCF7 (Breast adenocarcinoma) | - | [6] |

| 5'k | - | - | [6] |

| 5'n | - | - | [6] |

| 3-alkoxy/hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | |||

| 8 | TK-10 (Renal adenocarcinoma) | - | [2][7] |

| 8 | HT-29 (Colon adenocarcinoma) | - | [2][7] |

| 10 | TK-10 (Renal adenocarcinoma) | - | [2][7] |

| 10 | HT-29 (Colon adenocarcinoma) | - | [2][7] |

| 11 | TK-10 (Renal adenocarcinoma) | - | [2][7] |

| 11 | HT-29 (Colon adenocarcinoma) | - | [2][7] |

Note: Specific IC50 values were not consistently available in the provided search snippets for all compounds listed.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Culture: Maintain the desired cancer cell lines in their respective recommended culture media supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitroindazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Follow steps 6-9 as described in the "Antileishmanial Promastigote Susceptibility Assay (MTT Assay)" protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathway

The anticancer activity of some nitroindazole derivatives is linked to the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor-induced immunosuppression. By inhibiting IDO1, these compounds can potentially restore T-cell function and enhance the anti-tumor immune response.

Inhibition of the IDO1 pathway by nitroindazoles.

III. Nitric Oxide Synthase (NOS) Inhibition

Certain nitroindazole derivatives, particularly 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[8] This activity has significant implications for neuroscience research and the development of therapies for neurodegenerative diseases where nitric oxide (NO) plays a pathophysiological role.[9][10]

Quantitative Data: NOS Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 7-Nitroindazole (7-NI) | nNOS (rat cerebellum) | 0.71 ± 0.01 | [11] |

| 7-Nitroindazole (7-NI) | eNOS (bovine endothelial) | 0.78 ± 0.2 | [11] |